7-Methyl-1-oxaspiro[3.5]nonane
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Overview
Description
7-Methyl-1-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique bicyclic structure where a methyl group is attached to the seventh carbon of the oxaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxaspiro[3.5]nonane typically involves radical chemistry. One common method includes the use of free radical reactions to construct the spirocyclic ring system. For instance, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals are effective for the selective functionalization of unactivated C(sp3)–H bonds . Additionally, the β-fragmentation of alkoxyl radicals permits unique synthetic transformations of alcohols, facilitating the preparation of spirocyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale radical reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactions, such as the Norrish type II–Yang cyclization process, has also been applied successfully in the synthesis of similar spiro-heterocycles .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxaspiro ring into more saturated forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, oxo derivatives, and reduced forms of the original molecule.
Scientific Research Applications
7-Methyl-1-oxaspiro[3.5]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound has been shown to bind to the active site of enzymes like NQO1, facilitating the reduction of quinone substrates . The spirocyclic structure provides metabolic robustness and enhances binding affinity through hydrogen bonding interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Similar in structure but contains an additional nitrogen atom, making it a valuable alternative in medicinal chemistry.
1-Oxaspiro[3.5]nonane: Lacks the methyl group, resulting in different chemical reactivity and biological activity.
1-Azaspiro[3.5]nonane: Contains a nitrogen atom instead of oxygen, leading to distinct chemical properties and applications.
Uniqueness
7-Methyl-1-oxaspiro[3.5]nonane is unique due to its specific methyl substitution, which influences its chemical reactivity and biological interactions. This structural feature can enhance its binding affinity and selectivity in various applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
87597-08-8 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
7-methyl-1-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10-9/h8H,2-7H2,1H3 |
InChI Key |
ASZWDQUSNGDYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CCO2 |
Origin of Product |
United States |
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